2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a nitrophenyl group, a triazoloquinazoline core, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . The resulting triazoloquinazoline intermediate is then subjected to nucleophilic substitution reactions to introduce the thioacetamide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the thioacetamide position .
Scientific Research Applications
2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as a cytotoxic agent against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Biological Studies: The compound has been studied for its DNA intercalation properties, which could be useful in developing new anticancer drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with cellular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to intercalate DNA also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[4,3-a]quinoxaline derivatives
Uniqueness
What sets 2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide apart is its combination of a nitrophenyl group and a thioacetamide moiety, which imparts unique chemical reactivity and biological activity. Its ability to inhibit CDK2 and intercalate DNA makes it a promising candidate for further research in cancer therapy .
Properties
IUPAC Name |
2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S/c18-14(24)9-27-17-19-13-4-2-1-3-12(13)16-20-15(21-22(16)17)10-5-7-11(8-6-10)23(25)26/h1-8H,9H2,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVIGWSRYVYDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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